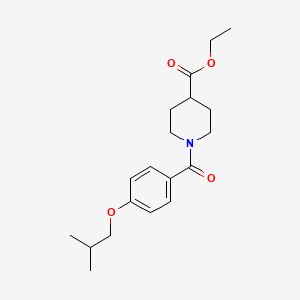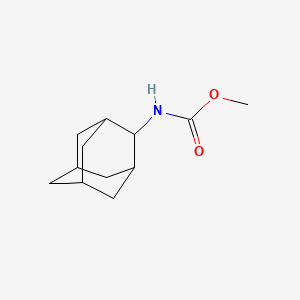![molecular formula C26H22ClN3O2S B4409947 5-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B4409947.png)
5-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide
Descripción general
Descripción
5-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide, also known as SB-715992, is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in the regulation of gene expression by phosphorylating the C-terminal domain of RNA polymerase II, which is required for transcription elongation. Inhibition of CDK9 has been shown to have therapeutic potential in a variety of diseases, including cancer, viral infections, and inflammatory disorders.
Mecanismo De Acción
5-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide inhibits CDK9 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a decrease in transcription elongation. This ultimately leads to a decrease in the expression of genes that are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
Inhibition of CDK9 by this compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it leads to a decrease in the expression of genes that are involved in cell cycle progression and survival, ultimately leading to cell death. In viral infections, it leads to a decrease in the expression of viral genes, thereby inhibiting viral replication. In inflammatory disorders, it leads to a decrease in the expression of pro-inflammatory cytokines, leading to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has also been extensively studied in preclinical models, providing a wealth of data on its efficacy and safety. However, like all small molecule inhibitors, it has limitations in terms of specificity and off-target effects. It is important to carefully design experiments to ensure that the observed effects are due to CDK9 inhibition and not off-target effects.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the development of more specific CDK9 inhibitors that can overcome the limitations of this compound. Finally, there is a need for further studies to elucidate the mechanisms of action of this compound in different disease contexts, which will help to identify new therapeutic targets and improve our understanding of the role of CDK9 in disease.
Aplicaciones Científicas De Investigación
5-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to have antiviral activity against HIV-1 and hepatitis B virus. In addition, this compound has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-chloro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c27-23-7-2-4-20-21(23)5-1-6-22(20)25(31)28-18-9-11-19(12-10-18)29-13-15-30(16-14-29)26(32)24-8-3-17-33-24/h1-12,17H,13-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMIUXBYYQONPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Cl)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4409874.png)

![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4409883.png)
![4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409894.png)
![1-{3-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4409897.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4409905.png)

![methyl 5-[({[3-(trifluoromethyl)phenoxy]acetyl}amino)methyl]-2-furoate](/img/structure/B4409907.png)
![3-methoxy-2-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4409930.png)
![4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4409931.png)
![3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4409935.png)
![N-(2-furylmethyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4409936.png)